molecular formula C13H14N2O2 B5659532 N-(2-furylmethyl)-N-(2-pyridinylmethyl)acetamide

N-(2-furylmethyl)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5659532
M. Wt: 230.26 g/mol
InChI Key: SMMGTFFBDPAWIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the amidation reaction of acyl chlorides with specific amines or the modification of existing functional groups to introduce the desired acetamide moiety. For example, synthesis routes for related N-acyl and N-alkyl acetamides involve stepwise chemical reactions, starting from base chemicals through to the target compound, emphasizing the importance of selecting appropriate starting materials and reaction conditions for achieving high yield and purity (Barlow et al., 1991).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. These analyses provide detailed insights into the arrangement of atoms within a molecule, the geometry around functional groups, and the presence of specific bonding patterns. Studies often reveal the planarity or non-planarity of molecular segments and the orientation of substituents, which are essential for understanding the compound's reactivity and interactions (Fun et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving related compounds can include nucleophilic substitutions, rearrangements, and the formation of complexes with metals. These reactions are influenced by the electronic characteristics of the nitrogen-containing rings and the acetamide group, which can act as ligands in coordination chemistry or undergo transformations under specific conditions. For instance, reactions of pyridine derivatives with acyl chlorides under nucleophilic aromatic substitution conditions illustrate the reactivity of these compounds and their potential for functionalization (Getlik et al., 2013).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-11(16)15(10-13-6-4-8-17-13)9-12-5-2-3-7-14-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMGTFFBDPAWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=N1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669432
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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